Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride
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Overview
Description
Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of Functional Groups: The amino and methyl groups are introduced through substitution reactions.
Esterification: The ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(1-methylpiperidin-4-yl)propanoate dihydrochloride
- (6-Amino-2-pyridinyl)(1-methyl-4-piperidinyl)methanone dihydrochloride
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C9H20Cl2N2O2 |
---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-11-5-3-9(10,4-6-11)7-8(12)13-2;;/h3-7,10H2,1-2H3;2*1H |
InChI Key |
FZMZBOZYCNKTIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CC(=O)OC)N.Cl.Cl |
Origin of Product |
United States |
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